4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide
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Overview
Description
4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide is an organic compound belonging to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a hydroxyphenoxypropyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide typically involves the reaction of piperazine with 2-hydroxy-3-phenoxypropyl chloride under basic conditions to form the intermediate 4-(2-Hydroxy-3-phenoxypropyl)piperazine. This intermediate is then reacted with cyanamide to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-Oxo-3-phenoxypropyl)piperazine-1-carboximidamide.
Reduction: Formation of 4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and carboximidamide groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-3-phenoxypropyl)piperazine
- 4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-amine
- 4-(2-Oxo-3-phenoxypropyl)piperazine-1-carboximidamide
Uniqueness
4-(2-Hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
110894-04-7 |
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Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
4-(2-hydroxy-3-phenoxypropyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C14H22N4O2/c15-14(16)18-8-6-17(7-9-18)10-12(19)11-20-13-4-2-1-3-5-13/h1-5,12,19H,6-11H2,(H3,15,16) |
InChI Key |
GYSWCBIRFLAWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C(=N)N |
Origin of Product |
United States |
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